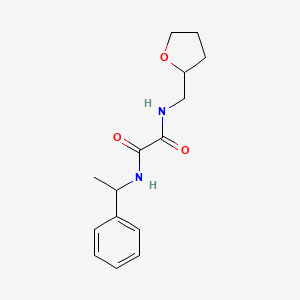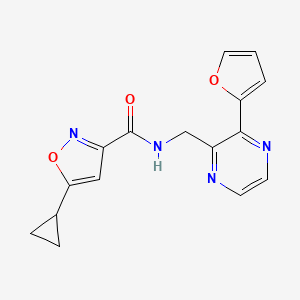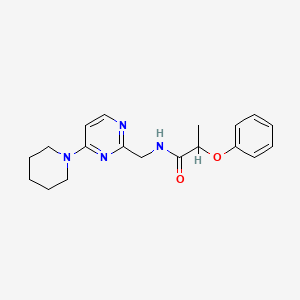
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PPMP and is a potent inhibitor of sphingosine kinase 1 (SK1), which is a critical enzyme involved in the regulation of sphingolipid metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A comprehensive study on the synthesis methods, pharmacological properties, and applications of derivatives of piperidine and pyrimidinyl compounds. These derivatives have been explored for various pharmaceutical applications, showcasing the versatility of piperidine and pyrimidine scaffolds in drug design (R. Vardanyan, 2018).
Pharmacological Applications
- Investigations into piperidinomethyl phenoxy propyl butanamides, including compounds with similar structural motifs to 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide, have demonstrated their potential as antiulcer agents. These studies have highlighted the antisecretory activity of these compounds against histamine-induced gastric acid secretion (I. Ueda et al., 1991).
Antioxidant and Enzyme Inhibition
- Pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for their role as selective aldose reductase inhibitors and exhibited significant antioxidant properties. The structure-activity relationship studies around these compounds provide insights into the design of enzyme inhibitors (C. La Motta et al., 2007).
Corrosion Inhibition
- Piperidine derivatives have also been explored for their application in corrosion inhibition, particularly on iron surfaces. This research demonstrates the broader industrial applications of piperidine-based compounds beyond pharmacological activities (S. Kaya et al., 2016).
Anti-inflammatory Activity
- The synthesis and evaluation of ibuprofen analogs incorporating piperidine and pyrimidinyl groups have shown potent anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (A. Rajasekaran et al., 1999).
Propiedades
IUPAC Name |
2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-16-8-4-2-5-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-6-3-7-13-23/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQNWLJOGLGLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC(=N1)N2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)
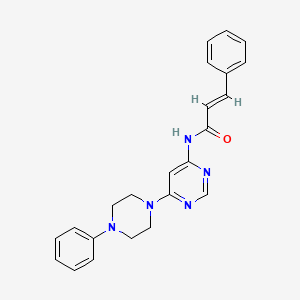
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)
![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
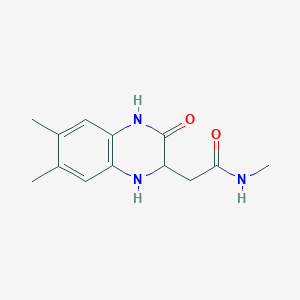
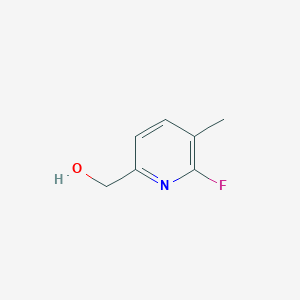
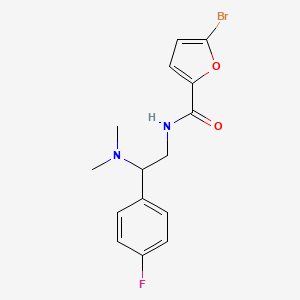
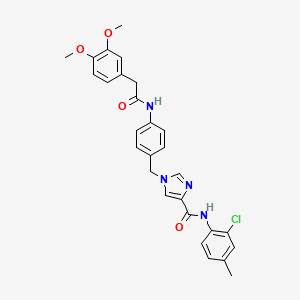
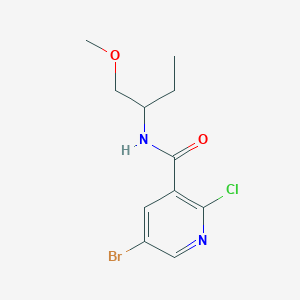
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
